Retigeric acid A
説明
Retigeric acid A is a pentacyclic triterpenic acid . It is a uniquely structured sesterterpene bearing eight stereogenic centers . It is derived from the lichen species Lobaria .
Synthesis Analysis
The synthesis of this compound involves a concise route to its core structure . The stereochemistry of its six chiral centers and three quaternary carbon centers is well-controlled. This route features two intramolecular Pauson–Khand reactions (IMPKRs): the first forges the D and E rings to deliver the triquinane subunit, and the second constructs the A and B rings and diastereoselectively installs the quaternary C6a center .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the searched resources, it’s worth noting that chemical reactions in biological systems often involve acid-base reactions .
科学的研究の応用
Structural Characterization
Retigeric acids A and B were isolated from lichens of the Lobaria retigera group. The structures of these triterpenes were established, contributing significantly to the chemotaxonomic understanding of the Lobaria species (Takahashi et al., 1972).
Anticancer Properties
Retigeric Acid B (RB), a pentacyclic triterpenic acid, displayed significant anti-cancer properties, particularly in inhibiting prostate cancer cell proliferation and inducing apoptosis. The compound caused S phase arrest and activated pathways leading to apoptosis in human prostate cancer cells (Liu et al., 2010). Further studies revealed that RB inhibited DNA synthesis and activated caspase-3, contributing to the death of cancer cells (Liu et al., 2013). Additionally, RB suppressed Nuclear Factor-κB signaling in prostate cancer cells, both in vitro and in vivo, highlighting its potential as an antitumor agent (Liu et al., 2012).
Antifungal Effects
Retigeric Acid B demonstrated significant antifungal activity, particularly against Candida albicans. It worked synergistically with azole antifungal agents, increasing the susceptibility of azole-resistant C. albicans strains (Sun et al., 2009). Further research indicated that RAB inhibited the growth of C. albicans by stimulating ROS production and reducing intracellular cAMP, showcasing a novel mechanism for combating fungal infections (Chang et al., 2011).
Enhancement of Chemotherapy
Retigeric Acid B enhanced the cytotoxicity of cisplatin, a chemotherapeutic drug, in prostate cancer cells. It blocked DNA repair pathways and activated the death receptor DR5, suggesting a synergistic role when combined with conventional chemotherapy (Liu et al., 2017).
作用機序
Retigeric acid B, a compound related to Retigeric acid A, has been found to induce apoptosis in prostate cancer cells . It inhibits the phosphorylation levels of IκBα and p65 subunit of NF-κB in a time- and dosage-dependent manner . It also blocks the nuclear translocation of p65 and its DNA binding activity, which correlates with suppression of NF-κB-regulated proteins .
将来の方向性
Future research on Retigeric acid A could focus on its potential anti-tumor effects . Investigating the mechanism of the synergy between this compound and other compounds against various types of cancers will help uncover the roles of this lichen-derived triterpene acid and find its possible clinical applications in overcoming cancer resistance .
特性
IUPAC Name |
(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHWSUBFSVZDX-ORFZOPCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。